molecular formula C10H8BrN3O B1279586 4-((5-Bromopyrimidin-2-yl)oxy)aniline CAS No. 76660-37-2

4-((5-Bromopyrimidin-2-yl)oxy)aniline

Cat. No.: B1279586
CAS No.: 76660-37-2
M. Wt: 266.09 g/mol
InChI Key: NZWKWSKOAISTNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)aniline typically involves the reaction of 5-bromopyrimidine with 4-hydroxyaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-hydroxyaniline displaces the bromine atom on the pyrimidine ring, forming the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-((5-Bromopyrimidin-2-yl)oxy)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, catalysts such as palladium, and solvents like DMF and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-((5-Bromopyrimidin-2-yl)oxy)aniline involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to various biological effects. The aniline group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

4-((5-Bromopyrimidin-2-yl)oxy)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the balance of electronic effects provided by the bromine atom, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWKWSKOAISTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470179
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76660-37-2
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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